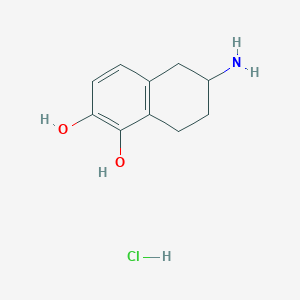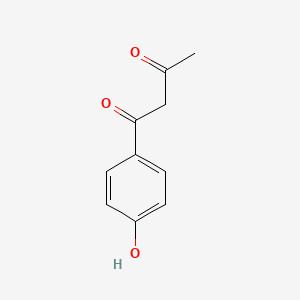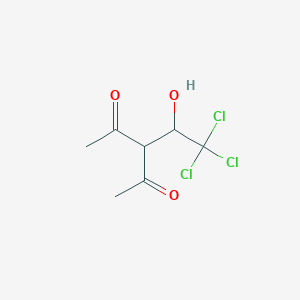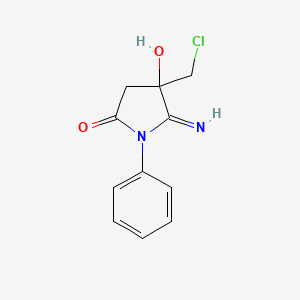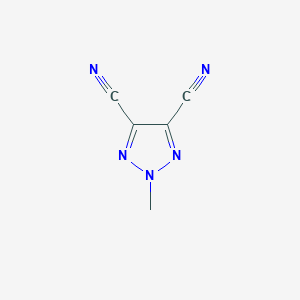![molecular formula C11H23O5P B14641486 Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester CAS No. 53311-88-9](/img/structure/B14641486.png)
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester is a chemical compound with the molecular formula C_9H_19O_4P. This compound is known for its unique structure, which includes a phosphinyl group bonded to acetic acid and esterified with 1-methylethyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester typically involves the esterification of acetic acid with bis(1-methylethoxy)phosphinyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphinyl esters.
Applications De Recherche Scientifique
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonates.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for phosphatase activity.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes. The phosphinyl group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but lacks the acetic acid moiety.
Isopropyl acetate: An ester with a similar ester group but different functional groups.
Uniqueness
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 1-methylethyl ester is unique due to its combination of phosphinyl and ester groups, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
53311-88-9 |
|---|---|
Formule moléculaire |
C11H23O5P |
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
propan-2-yl 2-di(propan-2-yloxy)phosphorylacetate |
InChI |
InChI=1S/C11H23O5P/c1-8(2)14-11(12)7-17(13,15-9(3)4)16-10(5)6/h8-10H,7H2,1-6H3 |
Clé InChI |
OJFIBRQSWWDNHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CP(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
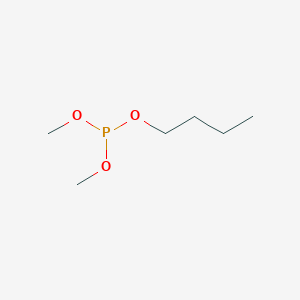
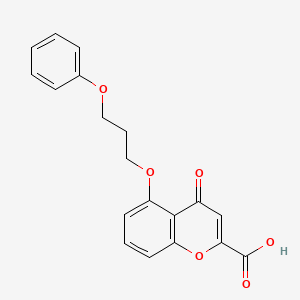
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)

